7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of fluorine and trifluoromethyl groups, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring structure through cyclization reactions. This can be achieved using appropriate starting materials such as substituted anilines and sulfur sources under controlled conditions.
Introduction of Fluorine and Trifluoromethyl Groups: The introduction of fluorine and trifluoromethyl groups is achieved through electrophilic fluorination and trifluoromethylation reactions. These reactions often require the use of specialized reagents such as Selectfluor and trifluoromethyl iodide, along with catalysts to facilitate the reactions.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide form using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted benzothiadiazine derivatives
Scientific Research Applications
7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Agrochemicals: It is explored as a potential pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes, receptors, and ion channels, modulating their activity. For example, it may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: A structurally related compound with similar biological activities, such as antimicrobial and antihypertensive properties.
4H-1,2,4-Benzothiadiazine-1,1-dioxides: These compounds are evaluated as KATP channel activators and have applications in treating diabetes and cardiovascular diseases.
Uniqueness
7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide stands out due to the presence of fluorine and trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These unique features make it a valuable compound for various scientific research applications.
Biological Activity
7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure of this compound incorporates a thiophene ring, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H6F4O2S. The presence of fluorine atoms and the thiophene moiety contributes to its unique chemical properties, enhancing its biological activity.
Biological Activities
The biological activities of this compound can be categorized into several therapeutic areas:
1. Anticancer Activity
Research indicates that thiophene derivatives exhibit anticancer properties by targeting various molecular pathways involved in tumor growth and survival. For instance, compounds with similar structures have been shown to inhibit key kinases and apoptosis modulators in cancer cells. A study on related thiophene compounds reported their effectiveness in reducing cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
Thiophene derivatives are also recognized for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and mediators. In vitro studies have demonstrated that compounds with thiophene rings can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages .
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria and fungi. In vitro assays have shown that similar thiophene derivatives possess broad-spectrum antimicrobial activity, making them candidates for further development as new antibiotics .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Case Study 1 : A derivative of benzo[b]thiophene was evaluated for its anticancer properties against glioblastoma multiforme (GBM). Results indicated a significant reduction in tumor cell proliferation when treated with the compound, suggesting its potential as a therapeutic agent against aggressive cancers .
- Case Study 2 : A study focused on the anti-inflammatory effects of thiophene-based compounds demonstrated that these agents could effectively inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiophene derivatives. Modifications at specific positions on the thiophene ring can enhance potency and selectivity for particular biological targets. For instance, fluorination at certain positions has been linked to improved pharmacokinetic profiles and increased binding affinity to target proteins .
Data Tables
The following table summarizes key findings related to the biological activities of thiophene derivatives:
Properties
Molecular Formula |
C9H6F4O3S |
---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
7-fluoro-1,1-dioxo-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H6F4O3S/c10-7-5(9(11,12)13)2-1-4-6(14)3-17(15,16)8(4)7/h1-2,6,14H,3H2 |
InChI Key |
XMEVTHHLYFLYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C(=C(C=C2)C(F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.